3-(Trifluoromethyl)benzyl bromide

Catalog No.
S705327
CAS No.
402-23-3
M.F
C8H6BrF3
M. Wt
239.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)benzyl bromide

CAS Number

402-23-3

Product Name

3-(Trifluoromethyl)benzyl bromide

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)benzene

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

InChI

InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2

InChI Key

MYYYZNVAUZVXBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CBr

Synonyms

1-(Bromomethyl)-3-(trifluoromethyl)benzene; α’-Bromo-α,α,α-trifluoro-m-xylene; 3-(Bromomethyl)-1-(trifluoromethyl)benzene; 3-(Bromomethyl)benzotrifluoride; 3-(Trifluoromethyl)benzyl Bromide; m-(Trifluoromethyl)benzyl Bromide;

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CBr

Organic Chemistry and Synthesis:

-(Bromomethyl)-3-(trifluoromethyl)benzene, also known as 3-(trifluoromethyl)benzyl bromide, is an aromatic organic compound with the chemical formula C₈H₆BrF₃. It holds research interest due to its unique structure, containing both a reactive bromomethyl group and a trifluoromethyl group. The presence of these groups allows it to participate in various organic reactions, making it a valuable building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 1-(Bromomethyl)-3-(trifluoromethyl)benzene can act as a precursor for the synthesis of various heterocycles with potential applications in pharmaceuticals and materials science [].
  • Functionalized molecules: By utilizing the reactivity of the bromomethyl group, researchers can introduce various functional groups like alcohols, amines, or carboxylic acids onto the molecule, leading to diverse functionalized derivatives with tailored properties [].

Material Science Applications:

The trifluoromethyl group in 1-(Bromomethyl)-3-(trifluoromethyl)benzene is known to enhance certain material properties, such as thermal stability, chemical resistance, and hydrophobicity (water repellency). This has led to its potential application in the development of:

  • Liquid crystals: These materials exhibit unique optical properties and are used in various technological applications like displays and sensors. Studies have investigated the use of 1-(Bromomethyl)-3-(trifluoromethyl)benzene as a building block for novel liquid crystals with improved performance [].
  • Polymers: Polymers are large molecules formed by repeating units, and research has explored incorporating 1-(Bromomethyl)-3-(trifluoromethyl)benzene into polymer chains to enhance their properties, such as thermal stability and water repellency [].

Medical and Pharmaceutical Research:

While there are currently no established medical applications for 1-(Bromomethyl)-3-(trifluoromethyl)benzene itself, its derivatives have shown potential in various areas:

  • Radiopharmaceuticals: These are drugs used in conjunction with imaging techniques like PET scans. Researchers have explored the use of radiolabeled derivatives of 1-(Bromomethyl)-3-(trifluoromethyl)benzene for potential applications in cancer diagnosis and imaging.
  • Drug discovery: The versatile reactivity of 1-(Bromomethyl)-3-(trifluoromethyl)benzene allows its use as a starting material for the synthesis of various drug candidates. Studies have investigated its potential application in the development of drugs targeting specific diseases.

3-(Trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C₉H₆BrF₃ and a CAS number of 402-23-3. It features a benzyl group substituted with a trifluoromethyl group at the meta position and a bromine atom. This compound is characterized by its unique trifluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and potential applications in various

3-(Trifluoromethyl)benzyl bromide is primarily utilized as a synthetic intermediate in organic chemistry. It participates in several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Radical Reactions: It can undergo radical reactions, particularly in the presence of radical initiators or under light, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Cross-Coupling Reactions: This compound can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.

Several methods exist for synthesizing 3-(Trifluoromethyl)benzyl bromide:

  • Bromination of 3-(Trifluoromethyl)benzyl Alcohol: This method involves the conversion of 3-(Trifluoromethyl)benzyl alcohol to the bromide using reagents such as phosphorus tribromide or thionyl chloride.
  • Electrophilic Aromatic Substitution: Direct bromination of 3-(Trifluoromethyl)toluene under controlled conditions can yield 3-(Trifluoromethyl)benzyl bromide.
  • Radical Bromination: Utilizing N-bromosuccinimide under radical conditions allows for selective bromination at the benzyl position.

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry .

3-(Trifluoromethyl)benzyl bromide serves multiple roles in various fields:

  • Pharmaceutical Industry: It is used as a synthetic intermediate for creating complex molecules, including potential therapeutic agents.
  • Material Science: The compound can be utilized in developing new materials with specific electronic properties due to its trifluoromethyl group.
  • Agricultural Chemistry: It may also find applications in agrochemicals as a building block for herbicides or pesticides.

Several compounds share structural similarities with 3-(Trifluoromethyl)benzyl bromide, particularly those containing trifluoromethyl groups or benzyl halides. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(Trifluoromethyl)benzyl bromide402-23-4Similar structure but with substitution at para position.
2-(Trifluoromethyl)benzyl bromide402-23-5Substituted at ortho position; different reactivity profile.
Benzyl chloride100-44-7A simpler halogenated benzyl compound without trifluoromethyl group.

Uniqueness

The uniqueness of 3-(Trifluoromethyl)benzyl bromide lies in its trifluoromethyl group, which enhances its reactivity and stability compared to other benzyl halides. This feature allows for more selective reactions and potential applications in drug design and material science that may not be achievable with simpler analogs.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

402-23-3

Wikipedia

3-(Trifluoromethyl)benzyl bromide

Dates

Last modified: 08-15-2023

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